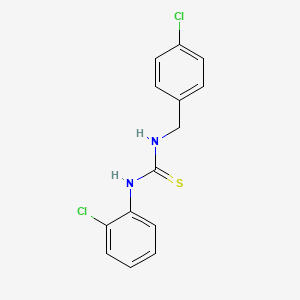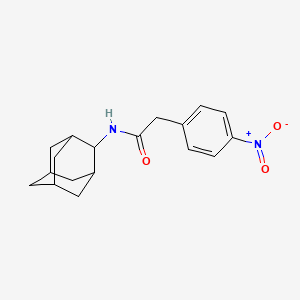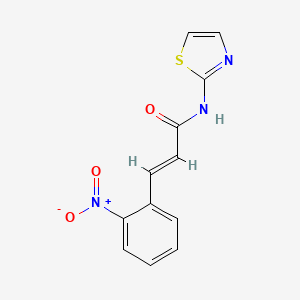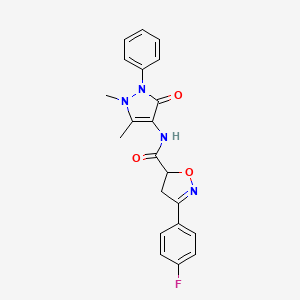
N-(4-ethylphenyl)-5-(3-nitrophenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-5-(3-nitrophenyl)-2-furamide, commonly known as ENF, is a synthetic compound that belongs to the class of furan derivatives. ENF has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
ENF exerts its pharmacological effects by interacting with various molecular targets in the body. It has been found to modulate the activity of ion channels, receptors, and enzymes. ENF has been found to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators. It has also been found to activate the GABAergic system, which plays a crucial role in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
ENF has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. ENF has also been found to increase the levels of anti-inflammatory cytokines such as IL-10. In addition, ENF has been found to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.
Avantages Et Limitations Des Expériences En Laboratoire
ENF has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. ENF has also been found to exhibit high stability and low toxicity. However, ENF has some limitations for lab experiments. It is a relatively new compound, and its pharmacological effects are still being studied. ENF is also relatively expensive compared to other compounds used in scientific research.
Orientations Futures
ENF has several potential future directions for scientific research. It can be studied for its potential use in the treatment of various neurodegenerative diseases. ENF can also be studied for its potential use as an anti-inflammatory and analgesic agent. Further studies can be conducted to investigate the molecular targets of ENF and its mechanism of action. In addition, ENF can be modified to improve its pharmacological properties and reduce its cost.
Conclusion:
ENF is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ENF has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ENF has several advantages for lab experiments, but its pharmacological effects are still being studied. ENF has several potential future directions for scientific research, and further studies are needed to investigate its molecular targets and mechanism of action.
Méthodes De Synthèse
ENF can be synthesized using a multi-step reaction process. The first step involves the preparation of 4-ethylphenylamine, which is then reacted with furfuryl chloride to obtain N-(4-ethylphenyl)-2-furylamine. The second step involves the nitration of 3-nitrophenol to obtain 3-nitrophenylacetic acid, which is then esterified with N-(4-ethylphenyl)-2-furylamine to obtain ENF.
Applications De Recherche Scientifique
ENF has been widely used in scientific research due to its potential applications in various fields. ENF has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ENF has been found to inhibit the aggregation of amyloid beta peptides, which are responsible for the formation of plaques in the brain.
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-5-(3-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-2-13-6-8-15(9-7-13)20-19(22)18-11-10-17(25-18)14-4-3-5-16(12-14)21(23)24/h3-12H,2H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRYQSDWLDZEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-5-(3-nitrophenyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5723582.png)
![N-allyl-3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5723586.png)

![N-(3,4-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5723603.png)
![isopropyl 4-ethyl-5-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5723607.png)
![N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5723608.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide](/img/structure/B5723614.png)
![3-ethoxy-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5723617.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-pyrrolidinecarbothioamide](/img/structure/B5723632.png)


![3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5723662.png)